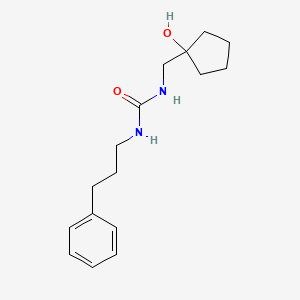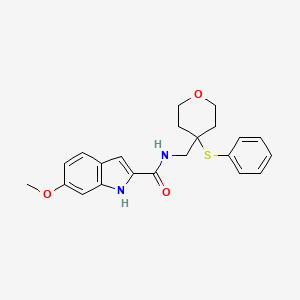
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical class that this compound belongs to. Isonicotinamide derivatives are of interest due to their biological activities, such as inhibition of xanthine oxidase, which is an enzyme involved in purine metabolism and associated with diseases like gout .
Synthesis Analysis
The synthesis of isonicotinamide derivatives, as described in the first paper, involves the introduction of various alkoxy and cyanophenyl groups to the isonicotinamide/nicotinamide scaffold . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied. The structure-activity relationship (SAR) analysis indicates that the isonicotinoyl moiety significantly influences the biological activity of these compounds .
Molecular Structure Analysis
The second paper discusses a co-crystal of isonicotinamide with 4-methoxybenzoic acid, which undergoes a phase transition at a specific temperature . This study provides insights into the molecular interactions and stability of isonicotinamide in a crystalline state. The molecular structure of isonicotinamide derivatives, including hydrogen bonding patterns and conformational preferences, is crucial for understanding their biological activity and physical properties .
Chemical Reactions Analysis
The research on isonicotinamide derivatives primarily focuses on their role as inhibitors of xanthine oxidase . The chemical reactivity of these compounds is influenced by the substituents on the isonicotinamide ring, which can affect the enzyme binding and inhibition potency. The Lineweaver-Burk plot analysis suggests that the derivatives can act as mixed-type inhibitors, indicating that they may bind to both the free enzyme and the enzyme-substrate complex .
Physical and Chemical Properties Analysis
The physical properties of isonicotinamide derivatives can be inferred from the co-crystal study, which shows a temperature-induced phase transition and the preservation of hydrogen bonding in different phases . The chemical properties, such as inhibitory potency against xanthine oxidase, are highlighted in the first paper, where the potency is compared to known inhibitors like allopurinol . The molecular modeling within this paper provides a reasonable explanation for the observed SARs, which is essential for understanding the physical and chemical properties of these compounds .
科学的研究の応用
Supramolecular Chemistry
The compound 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)isonicotinamide is utilized in supramolecular chemistry for its ability to form co-crystals with other molecules, demonstrating the potential for creating novel molecular assemblies. For example, its interaction with cyclic carboxylic acids has been shown to produce co-crystals, highlighting its role in the exploration of co-crystallization phenomena and the design of molecular materials with specific properties. Such research offers insights into the structural versatility and adaptability of this compound when combined with various molecular partners, contributing to the development of materials with tailored characteristics (Lemmerer & Fernandes, 2012).
Enzyme Inhibition
Research into the inhibitory effects of derivatives of this compound on carbonic anhydrase isoenzymes highlights its potential therapeutic applications. Specifically, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, related to this compound, have been studied for their ability to inhibit human carbonic anhydrase isoenzymes, which are crucial in various physiological processes. These findings are significant for the development of new inhibitors that could be used in the treatment of diseases where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
Crystal Engineering
The compound's application extends to crystal engineering, where it has been employed to investigate hydrogen bonding and supramolecular synthons in phenol-isonicotinamide adducts. Studies reveal its ability to form distinct supramolecular arrangements, contributing to our understanding of molecular self-assembly and the design of new crystalline materials. This research underscores the importance of specific molecular interactions in determining the structure and properties of crystal engineered materials (Vishweshwar et al., 2003).
Radiolabeling and Imaging
In the field of biomedical imaging, derivatives of this compound have been synthesized and evaluated as potential positron emission tomography (PET) agents. Such research is crucial for the development of novel diagnostic tools, enabling the non-invasive exploration of biological processes at the molecular level. This work illustrates the compound's relevance to advancing imaging technologies, particularly for diseases like Alzheimer's, where specific enzyme targets are of interest (Gao et al., 2017).
Antitumor Potential
Explorations into the antitumor potential of isonicotinamide derivatives, including structures related to this compound, have led to the synthesis of compounds with promising activity. The development of such compounds as potential antitumor medicines underscores the therapeutic potential of this class of molecules, contributing to the ongoing search for more effective cancer treatments (Fedorov et al., 2001).
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(20-10-11-22-16-4-2-1-3-5-16)15-8-9-19-17(12-15)23-13-14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJQQGYRBTKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

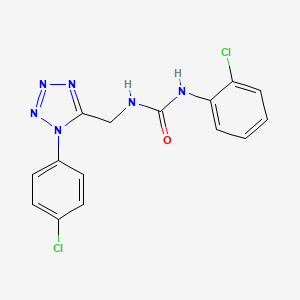
methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
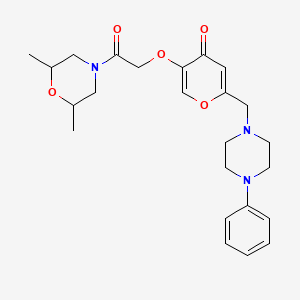
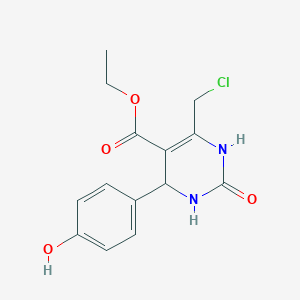
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
